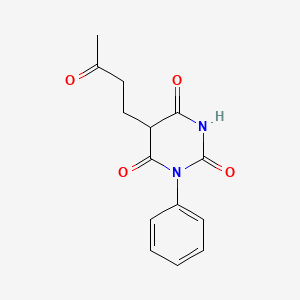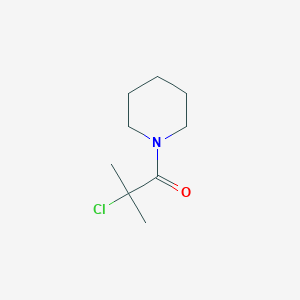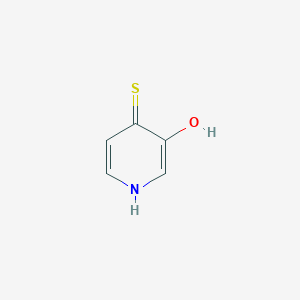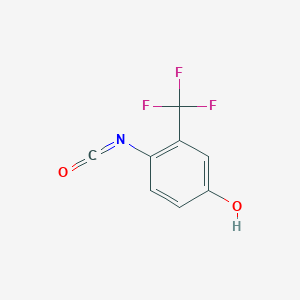
4-Isocyanato-3-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H4F3NO2 It is characterized by the presence of an isocyanate group (-NCO) and a trifluoromethyl group (-CF3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-3-(trifluoromethyl)phenol typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
[ \text{4-Amino-3-(trifluoromethyl)phenol} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} ]
This reaction requires careful handling of phosgene, a toxic and hazardous reagent, and is usually conducted in a well-ventilated fume hood with appropriate safety measures .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alternative reagents to phosgene, such as oxalyl chloride (COCl)2, to minimize the risks associated with phosgene. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group (-NCO) is highly reactive towards nucleophiles such as alcohols, amines, and water. For example, the reaction with an alcohol forms a urethane linkage:
[ \text{ROH} + \text{R’NCO} \rightarrow \text{ROC(O)N(H)R’} ]
Hydrolysis: The isocyanate group reacts with water to form an amine and carbon dioxide:
[ \text{RNCO} + \text{H2O} \rightarrow \text{RNH2} + \text{CO2} ]
Substitution Reactions: The phenol group (-OH) can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, water, and various electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or toluene .
Major Products
The major products formed from reactions with this compound include urethanes, amines, and substituted phenols, depending on the specific reaction and reagents used .
Scientific Research Applications
4-Isocyanato-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isocyanato-3-(trifluoromethyl)phenol involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group (-NCO) reacts with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function and activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethylthio)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
Comparison
4-Isocyanato-3-(trifluoromethyl)phenol is unique due to the presence of both an isocyanate group and a phenol group on the same molecule, which imparts distinct reactivity and properties. In contrast, similar compounds such as 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate and 4-(Trifluoromethylthio)phenyl isocyanate lack the phenol group, resulting in different chemical behavior and applications .
Properties
Molecular Formula |
C8H4F3NO2 |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
4-isocyanato-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)6-3-5(14)1-2-7(6)12-4-13/h1-3,14H |
InChI Key |
JPNYBUWVNWGUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



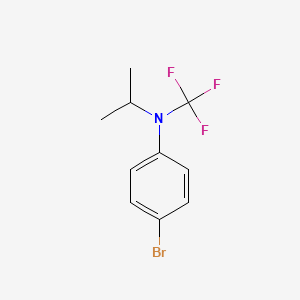

![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
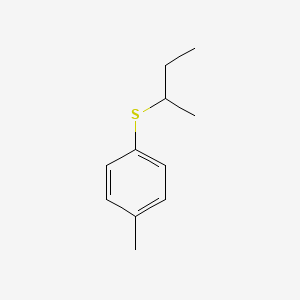
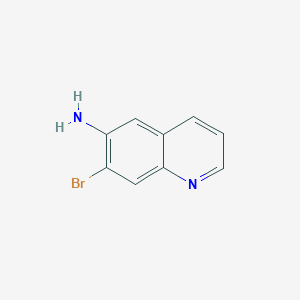
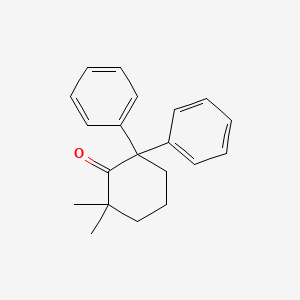
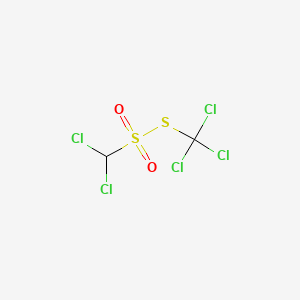
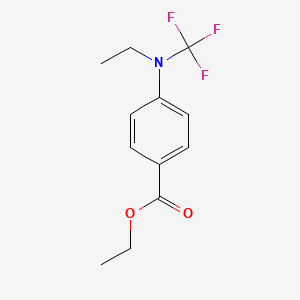
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
